Calcitonin, porcine
CAS No.: 12321-44-7
Cat. No.: VC20969977
Molecular Formula: C159H232N46O45S3
Molecular Weight: 3606 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 12321-44-7 |
---|---|
Molecular Formula | C159H232N46O45S3 |
Molecular Weight | 3606 g/mol |
IUPAC Name | (4S)-4-[[(2S)-1-[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C159H234N46O45S3/c1-77(2)52-98(185-146(239)107(61-118(161)213)191-136(229)95(37-25-48-172-159(168)169)181-144(237)105(59-88-65-173-93-35-23-22-34-91(88)93)189-141(234)102(58-87-40-42-90(212)43-41-87)184-130(223)81(9)178-150(243)112(71-207)198-140(233)100(54-79(5)6)195-155(248)126(80(7)8)201-153(246)115(75-252)200-156(249)127(82(10)210)202-152(245)114(73-209)199-139(232)99(53-78(3)4)186-147(240)110(64-121(164)216)194-151(244)113(72-208)196-131(224)92(160)74-251)138(231)192-109(63-120(163)215)149(242)193-108(62-119(162)214)148(241)188-103(56-85-30-18-14-19-31-85)142(235)190-106(60-89-66-170-76-177-89)145(238)182-94(36-24-47-171-158(166)167)135(228)187-104(57-86-32-20-15-21-33-86)143(236)197-111(70-206)134(227)175-67-122(217)179-97(46-51-253-12)132(225)174-68-123(218)180-101(55-84-28-16-13-17-29-84)133(226)176-69-124(219)204-49-27-39-117(204)154(247)183-96(44-45-125(220)221)137(230)203-128(83(11)211)157(250)205-50-26-38-116(205)129(165)222/h13-23,28-35,40-43,65-66,76-83,92,94-117,126-128,173,206-212,251-252H,24-27,36-39,44-64,67-75,160H2,1-12H3,(H2,161,213)(H2,162,214)(H2,163,215)(H2,164,216)(H2,165,222)(H,170,177)(H,174,225)(H,175,227)(H,176,226)(H,178,243)(H,179,217)(H,180,218)(H,181,237)(H,182,238)(H,183,247)(H,184,223)(H,185,239)(H,186,240)(H,187,228)(H,188,241)(H,189,234)(H,190,235)(H,191,229)(H,192,231)(H,193,242)(H,194,244)(H,195,248)(H,196,224)(H,197,236)(H,198,233)(H,199,232)(H,200,249)(H,201,246)(H,202,245)(H,203,230)(H,220,221)(H4,166,167,171)(H4,168,169,172)/t81-,82+,83+,92-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,126-,127-,128-/m0/s1 |
Standard InChI Key | KSIYPKPZIBBUFR-LJNLPFSOSA-N |
Isomeric SMILES | C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC7=CC=CC=C7)C(=O)NCC(=O)N8CCC[C@H]8C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N9CCC[C@H]9C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CS)N)O |
SMILES | CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)NCC(=O)NC(CCSC)C(=O)NCC(=O)NC(CC4=CC=CC=C4)C(=O)NCC(=O)N5CCCC5C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)N6CCCC6C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CS)N |
Canonical SMILES | CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)NCC(=O)NC(CCSC)C(=O)NCC(=O)NC(CC4=CC=CC=C4)C(=O)NCC(=O)N5CCCC5C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)N6CCCC6C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CS)N |
Introduction
Structural and Chemical Properties
Porcine calcitonin is a single-chain peptide consisting of 32 amino acid residues with a disulfide bridge connecting cysteines at positions 1 and 7, forming a characteristic 7-amino acid ring structure at the amino terminus . The structural characteristics of porcine calcitonin are detailed below:
Biosynthesis and Molecular Characteristics
Calcitonin is primarily synthesized in the parafollicular cells of the thyroid gland in mammals. The biosynthetic pathway involves a complex series of progressive modifications. The precursor of calcitonin, pre-procalcitonin (Pre-ProCT), contains 141 amino acids . The maturation process involves:
-
Biosynthesis and folding of procalcitonin (ProCT)
-
Proteolytic processing within the Golgi apparatus
-
Further processing within secretory granules
-
Cleavage of ProCT through prohormone convertase enzymes (PCs)
-
Release of immature calcitonin
-
Final amidation to produce mature calcitonin
During early post-transcriptional processing, the nProCT segment may act as a signal for sorting the parent ProCT molecule to nascent secretory vesicles. Chromogranin B functions as a helper protein to facilitate trans-Golgi sorting to the regulated secretory pathway . The mature hormone is progressively concentrated within secretory vesicles before release into circulation.
Physiological Actions and Mechanism
Porcine calcitonin exerts its biological effects through specific calcitonin receptors (CTRs), which belong to a subfamily of the seven-transmembrane domain G-protein coupled receptor superfamily . The principal mechanisms of action include:
Receptor Binding and Signal Transduction
Porcine calcitonin binds to CTRs with high specificity and affinity. Studies have shown that receptor binding studies in porcine lung identified specific binding sites with a mean affinity constant of 0.9 × 10^10 M^-1 and a mean receptor number of 40 × 10^8/mg of protein . CTRs couple to at least two signal transduction pathways:
-
The cAMP signal transduction pathway, which is the primary mechanism
-
The phospholipase C (PLC) enzyme pathway, which can be initiated by coupling receptors to multiple G-proteins
-
The phospholipase D (PLD) pathway
-
The MAPK Erk1/2 pathway through Shc tyrosine phosphorylation
Effects on Bone Metabolism
The primary effect of porcine calcitonin on bone metabolism involves:
-
Direct inhibition of osteoclast activity through specific calcitonin receptors
-
Induction of contraction and inhibition of osteoclast motility (Q effect), occurring within 1 minute of administration
-
Reduction in bone resorption while promoting bone mineralization
-
Maintenance or increase of bone mass without adverse effects on cortical bone
Studies have demonstrated that infusion of porcine calcitonin (50 mU/100 g body weight) induces a rapid and marked increase of cyclic AMP in calvaria and plasma of thyroparathyroidectomized rats. These changes precede the decrease in plasma calcium concentration observed after hormone administration .
Clinical Applications
Porcine calcitonin has been utilized clinically for several bone metabolism disorders:
Paget's Disease of Bone
Clinical studies have shown significant efficacy of porcine calcitonin in treating Paget's disease. Administration for 4-17 weeks resulted in amelioration of clinical symptoms including:
-
Reduction in bone pain
-
Decreased skeletal vascularity
-
Improvement in congestive heart failure
-
Reduction of neurologic deficits secondary to skeletal impingement
Hypercalcemia Treatment
Porcine calcitonin has demonstrated efficacy in reducing serum calcium levels in patients with hypercalcemia, with no evidence of toxicity. This suggests its potential usefulness as an adjunct therapy for hypercalcemic conditions .
Metabolic Effects
Detailed metabolic balance studies have revealed specific effects of porcine calcitonin administration:
Calcium and Phosphorus Metabolism
The following table summarizes the key metabolic effects observed in patients with Paget's disease treated with porcine calcitonin:
Developmental and Tissue-Specific Expression
Research on the porcine calcitonin receptor (pCTR) promoter in transgenic mice has revealed interesting patterns of expression during development. A construct containing 2.1 kb pCTR 5′ flanking region, fused to a β-galactosidase (lacZ) gene, showed:
-
Expression in embryonic brain and spinal cord at 11.5 days of development
-
By 15.5 days post-fertilization, expression was detected in:
-
Developing mammary gland
-
External ear
-
Cartilage primordium of the humerus
-
Anterior naris (nostril)
-
-
In neonatal and adult transgenics, expression was silenced except in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume